molecular formula C12H11ClN2 B13250388 3-chloro-N-(pyridin-2-ylmethyl)aniline

3-chloro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B13250388
M. Wt: 218.68 g/mol
InChI Key: RNFBTPCYBXEWSC-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 It is a derivative of aniline, where the aniline nitrogen is bonded to a pyridin-2-ylmethyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with pyridin-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to improve the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique reactivity and stability. The presence of the pyridin-2-ylmethyl group enhances its ability to form stable chelates with metals, which can be exploited in various catalytic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the pyridin-2-ylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for use in coordination chemistry, catalysis, and potential pharmaceutical applications.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2

InChI Key

RNFBTPCYBXEWSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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